molecular formula C14H18N2O B14405143 1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine CAS No. 89660-38-8

1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine

Katalognummer: B14405143
CAS-Nummer: 89660-38-8
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: JIJDFHZSTYJZDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine is a heterocyclic compound that features an oxazine ring fused with a phenyl group and a butenylamine side chain

Vorbereitungsmethoden

The synthesis of 1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine typically involves the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Butenylamine Side Chain: This step involves the reaction of the oxazine intermediate with a suitable butenylamine derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

89660-38-8

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

1-(6-phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine

InChI

InChI=1S/C14H18N2O/c1-2-12(15)10-14-16-9-8-13(17-14)11-6-4-3-5-7-11/h3-7,10,13H,2,8-9,15H2,1H3

InChI-Schlüssel

JIJDFHZSTYJZDD-UHFFFAOYSA-N

Kanonische SMILES

CCC(=CC1=NCCC(O1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.